molecular formula C9H16N2O3 B6283924 2-[(cyclopentylcarbamoyl)amino]propanoic acid CAS No. 956371-57-6

2-[(cyclopentylcarbamoyl)amino]propanoic acid

Cat. No.: B6283924
CAS No.: 956371-57-6
M. Wt: 200.2
InChI Key:
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Description

2-[(Cyclopentylcarbamoyl)amino]propanoic acid is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes a cyclopentylcarbamoyl group attached to an amino propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(cyclopentylcarbamoyl)amino]propanoic acid typically involves the reaction of cyclopentyl isocyanate with alanine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated purification systems to streamline production .

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopentylcarbamoyl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

2-[(Cyclopentylcarbamoyl)amino]propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(cyclopentylcarbamoyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

    2-aminopropanoic acid: A simpler analog with an amino group instead of the cyclopentylcarbamoyl group.

    2-({[(cyclopentylcarbamoyl)methyl]carbamoyl}amino)propanoic acid: A structurally similar compound with an additional carbamoyl group.

Uniqueness

2-[(Cyclopentylcarbamoyl)amino]propanoic acid is unique due to its specific cyclopentylcarbamoyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

956371-57-6

Molecular Formula

C9H16N2O3

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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